6-Chloro-5-methylnicotinamide
CAS No.: 65169-44-0
Cat. No.: VC2357869
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65169-44-0 |
|---|---|
| Molecular Formula | C7H7ClN2O |
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 6-chloro-5-methylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11) |
| Standard InChI Key | IQVCWLISHSRAML-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1Cl)C(=O)N |
| Canonical SMILES | CC1=CC(=CN=C1Cl)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
6-Chloro-5-methylnicotinamide belongs to the class of halogenated nicotinamide derivatives. It is a crystalline solid with distinct structural features that contribute to its chemical behavior and potential applications in various research fields.
Basic Chemical Information
The compound is characterized by the following identifiers and chemical properties:
| Parameter | Value |
|---|---|
| Common Name | 6-Chloro-5-methylnicotinamide |
| IUPAC Name | 6-chloro-5-methylpyridine-3-carboxamide |
| CAS Registry Number | 65169-44-0 |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.59 g/mol |
| EC Number | 806-881-5 |
| DSSTox Substance ID | DTXSID601280118 |
Structural Representation
The molecular structure of 6-Chloro-5-methylnicotinamide features a pyridine ring with three key substitutions:
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A chlorine atom at position 6 of the pyridine ring
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A methyl group at position 5 of the pyridine ring
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A carboxamide group (-CONH₂) at position 3
This structural arrangement can be represented by the following structural identifiers:
| Identifier Type | Value |
|---|---|
| SMILES | CC1=CC(=CN=C1Cl)C(=O)N |
| InChI | InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11) |
| InChIKey | IQVCWLISHSRAML-UHFFFAOYSA-N |
The compound's structure contributes significantly to its chemical reactivity, particularly through the electron-withdrawing effects of the chlorine atom and the electron-donating properties of the methyl group, creating a unique electronic distribution within the molecule .
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-Chloro-5-methylnicotinamide is essential for its applications in synthesis, formulation, and analytical procedures.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Melting Point | 211-212°C |
| Boiling Point | Not available |
| Color | White to off-white |
| Solubility | Moderately soluble in polar organic solvents; limited water solubility |
Predicted Collision Cross Section Data
Mass spectrometry analysis provides valuable information about the compound's behavior in various ionization modes. The predicted collision cross-section (CCS) values for different adducts are presented below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 171.03197 | 131.3 |
| [M+Na]⁺ | 193.01391 | 144.7 |
| [M+NH₄]⁺ | 188.05851 | 139.6 |
| [M+K]⁺ | 208.98785 | 138.7 |
| [M-H]⁻ | 169.01741 | 133.1 |
| [M+Na-2H]⁻ | 190.99936 | 138.1 |
| [M]⁺ | 170.02414 | 133.9 |
| [M]⁻ | 170.02524 | 133.9 |
These collision cross-section values provide insights into the compound's three-dimensional structure and can be valuable for analytical identification and characterization .
Synthesis Methods
Several synthetic approaches have been reported for the preparation of 6-Chloro-5-methylnicotinamide, with variations in starting materials, reagents, and reaction conditions.
Amidation of 6-Chloro-5-methylnicotinic Acid
One of the primary methods for synthesizing 6-Chloro-5-methylnicotinamide involves the amidation of 6-Chloro-5-methylnicotinic acid:
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Starting material: 6-Chloro-5-methylnicotinic acid (CAS: 66909-29-3)
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Reaction with ammonium hydroxide (28% NH₄OH) at room temperature
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Reaction time: approximately 16 hours
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Purification by recrystallization
This method has been reported to yield the target compound effectively, though specific yield percentages vary depending on reaction conditions and purification techniques .
Alternative Synthetic Routes
Alternative synthetic approaches may involve:
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Chlorination of 5-methylnicotinamide using appropriate chlorinating agents
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Functional group transformations of related pyridine derivatives
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Cross-coupling reactions to introduce the methyl group at position 5
Each synthetic route offers specific advantages depending on the availability of starting materials, desired scale, and purity requirements for the final product.
Structural Analogs and Related Compounds
6-Chloro-5-methylnicotinamide is part of a broader family of substituted nicotinamides with varying substituents and substitution patterns on the pyridine ring.
Key Structural Analogs
The following table presents selected structural analogs of 6-Chloro-5-methylnicotinamide with their respective CAS numbers and distinguishing structural features:
| Compound Name | CAS Number | Distinguishing Features |
|---|---|---|
| 6-Chloro-5-methylnicotinic acid | 66909-29-3 | Carboxylic acid instead of carboxamide group |
| 2-Chloro-6-methylnicotinamide | 54957-84-5 | Chlorine at position 2, methyl at position 6 |
| 6-Chloro-N-methylnicotinamide | 54189-82-1 | Additional methyl group on amide nitrogen |
| 6-Chloro-N-methoxy-N-methylnicotinamide | 149281-42-5 | N-methoxy-N-methyl amide functionality |
| 2-Chloro-5-fluoronicotinamide | 75302-64-6 | Chlorine at position 2, fluorine at position 5 |
These structural analogs often share similar synthetic pathways and may exhibit comparable or complementary chemical reactivities and biological activities .
Analytical Characterization Methods
Proper characterization of 6-Chloro-5-methylnicotinamide is essential for confirming its identity, assessing purity, and evaluating physical properties for research and development purposes.
Spectroscopic Identification
Multiple spectroscopic techniques can be employed for the characterization of 6-Chloro-5-methylnicotinamide:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Characteristic signals for aromatic protons (δ ~7-9 ppm), methyl protons (δ ~2-3 ppm), and amide protons (δ ~5-7 ppm)
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¹³C NMR: Distinctive carbon signals for the carbonyl carbon (δ ~165-175 ppm), aromatic carbons (δ ~120-160 ppm), and methyl carbon (δ ~15-25 ppm)
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Infrared (IR) Spectroscopy
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Characteristic absorption bands for N-H stretching (~3300-3500 cm⁻¹)
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Amide C=O stretching (~1650-1700 cm⁻¹)
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C=N and C=C stretching of the pyridine ring (~1400-1600 cm⁻¹)
-
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Mass Spectrometry
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Molecular ion peak at m/z 170 (M⁺)
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Characteristic fragmentation patterns including loss of chlorine and amide group
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Chromatographic Analysis
Chromatographic techniques provide valuable methods for purity assessment and quantitative analysis:
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High-Performance Liquid Chromatography (HPLC)
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Reverse-phase conditions using C18 columns
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Mobile phases typically consisting of acetonitrile/water or methanol/water mixtures
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UV detection at wavelengths of 254-280 nm
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Gas Chromatography (GC)
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May require derivatization due to the polar functional groups present
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Flame ionization detection (FID) or mass spectrometric detection (MS)
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These analytical methods collectively provide a comprehensive characterization profile of 6-Chloro-5-methylnicotinamide for research and quality control purposes.
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